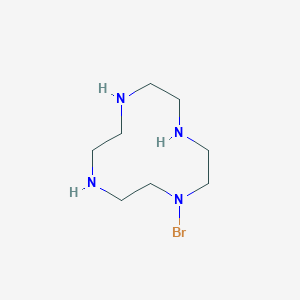
(-)-Bromocyclen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Bromocyclen: is a chiral compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom attached to a cyclen ring, which is a macrocyclic structure composed of nitrogen atoms. The stereochemistry of this compound is significant as it influences its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bromocyclen typically involves the cyclization of a linear precursor containing bromine and nitrogen atoms. One common method includes the reaction of a brominated amine with a suitable nitrogen-containing compound under controlled conditions to form the cyclen ring. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Bromocyclen undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxide derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a cyclen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products: The major products formed from these reactions include various substituted cyclen derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: (-)-Bromocyclen is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis.
Biology: In biological research, this compound is investigated for its ability to bind to specific biomolecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: this compound is used in the development of advanced materials, such as polymers and nanomaterials, where its unique structure imparts desirable properties like enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of (-)-Bromocyclen involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological targets, such as enzymes or receptors, altering their activity. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s ability to modulate metal ion availability plays a crucial role in its effects.
Comparaison Avec Des Composés Similaires
Cyclen: A macrocyclic compound similar to (-)-Bromocyclen but without the bromine atom.
Cyclam: Another macrocyclic compound with a different ring size and nitrogen arrangement.
EDTA: A chelating agent with multiple carboxylate groups that can also form stable metal complexes.
Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of the bromine atom, which enhances its reactivity and ability to form specific complexes. This makes it particularly useful in applications requiring selective binding and reactivity.
Propriétés
Formule moléculaire |
C8H19BrN4 |
|---|---|
Poids moléculaire |
251.17 g/mol |
Nom IUPAC |
1-bromo-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C8H19BrN4/c9-13-7-5-11-3-1-10-2-4-12-6-8-13/h10-12H,1-8H2 |
Clé InChI |
PZWVPSYRUMUGMW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCNCCN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


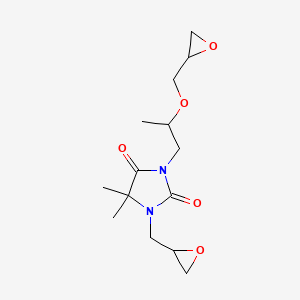
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
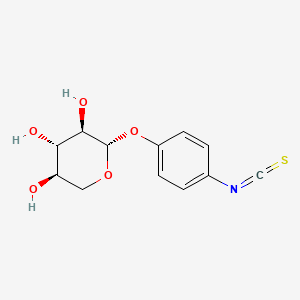
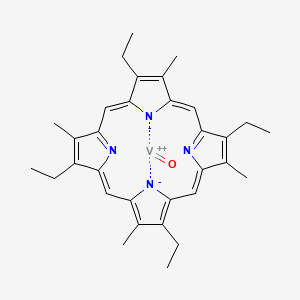

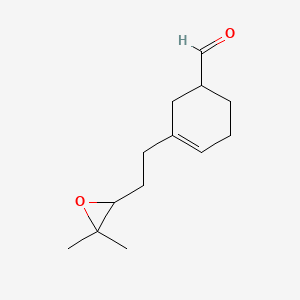
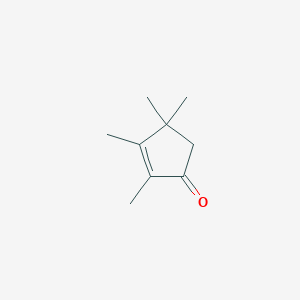
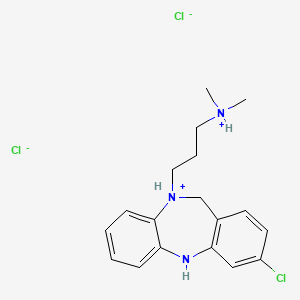
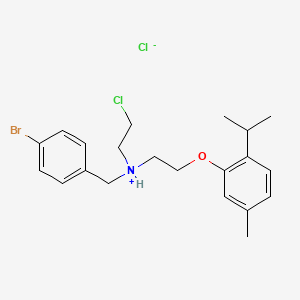

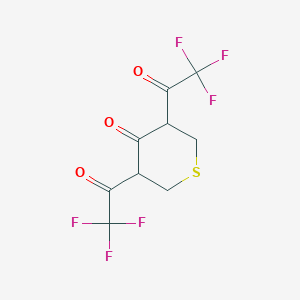
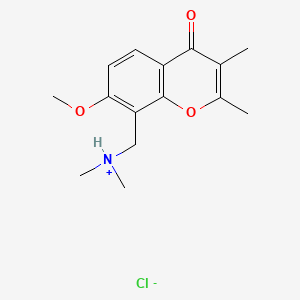
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
